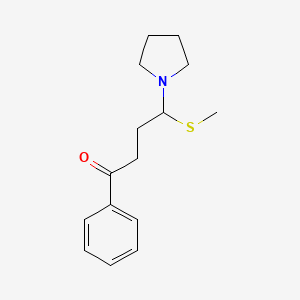
4-(Methylthio)-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methylthio)-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one is a synthetic compound that belongs to the class of cathinones Cathinones are a group of synthetic stimulants that are structurally related to the naturally occurring compound cathinone, found in the khat plant
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of toluene with 4-methylvaleroyl chloride to produce 4-methyl-1-(4-methylphenyl)pentan-1-one.
Bromination: The resulting product is then brominated to form 2-bromo-4-methyl-1-(4-methylphenyl)pentan-1-one.
Substitution Reaction: Finally, the brominated compound undergoes a substitution reaction with pyrrolidine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
4-(Methylthio)-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the brominated intermediate stage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Pyrrolidine is used as a nucleophile in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Pyrrolidine-substituted products.
科学研究应用
4-(Methylthio)-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of synthetic cathinones.
作用机制
The mechanism of action of 4-(Methylthio)-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one involves the inhibition of dopamine and norepinephrine reuptake. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission . The compound does not significantly affect serotonin reuptake, making it selective for dopamine and norepinephrine transporters .
相似化合物的比较
Similar Compounds
Pyrovalerone: 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one.
MDPV: 3,4-Methylenedioxypyrovalerone.
α-PVP: Alpha-pyrrolidinopentiophenone.
Uniqueness
4-(Methylthio)-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a methylthio group that influences its reactivity and interaction with biological targets .
属性
分子式 |
C15H21NOS |
|---|---|
分子量 |
263.4 g/mol |
IUPAC 名称 |
4-methylsulfanyl-1-phenyl-4-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C15H21NOS/c1-18-15(16-11-5-6-12-16)10-9-14(17)13-7-3-2-4-8-13/h2-4,7-8,15H,5-6,9-12H2,1H3 |
InChI 键 |
BMHNCEOWDLMMFF-UHFFFAOYSA-N |
规范 SMILES |
CSC(CCC(=O)C1=CC=CC=C1)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one](/img/structure/B12897501.png)
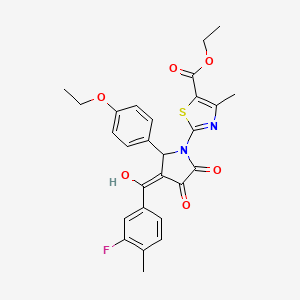


![(Cis-3-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentyl)methanol](/img/structure/B12897527.png)
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12897548.png)
![5-Isoquinolinamine, N-[1-[(2-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12897551.png)
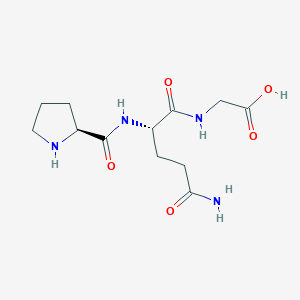
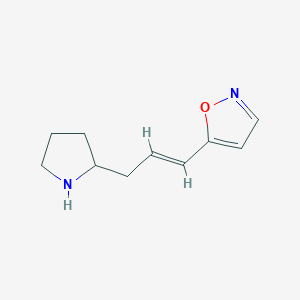
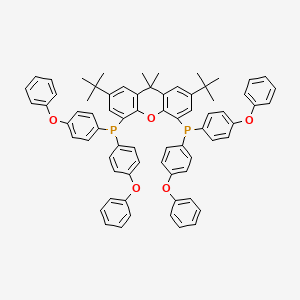
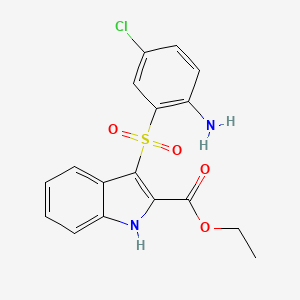
![Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl-](/img/structure/B12897596.png)
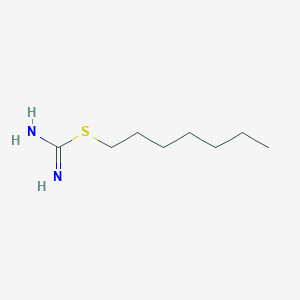
![Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-](/img/structure/B12897599.png)
